molecular formula C18H24BrNO7 B13764204 Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate CAS No. 5456-13-3

Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate

Cat. No.: B13764204
CAS No.: 5456-13-3
M. Wt: 446.3 g/mol
InChI Key: ALUUJOBUGSMFQC-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is a complex organic compound with the molecular formula C18H24BrNO7 and a molecular weight of 446.29 g/mol. This compound is characterized by its unique structure, which includes an acetamido group, a bromo-substituted aromatic ring, and two methoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of diethyl malonate with 2-bromo-3,4-dimethoxybenzyl chloride in the presence of a base, followed by acylation with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aromatic ring and the acetamido group can participate in oxidation and reduction reactions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioic acid.

Scientific Research Applications

Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido group and the aromatic ring may play key roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-[(2-chloro-3,4-dimethoxy-phenyl)methyl]propanedioate
  • Diethyl 2-acetamido-2-[(2-fluoro-3,4-dimethoxy-phenyl)methyl]propanedioate
  • Diethyl 2-acetamido-2-[(2-iodo-3,4-dimethoxy-phenyl)methyl]propanedioate

Uniqueness

Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with other molecules. The combination of the acetamido group and the bromo-substituted aromatic ring provides distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

5456-13-3

Molecular Formula

C18H24BrNO7

Molecular Weight

446.3 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C18H24BrNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-9-13(24-4)15(25-5)14(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21)

InChI Key

ALUUJOBUGSMFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C(=C(C=C1)OC)OC)Br)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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